![molecular formula C22H20N2O2S B2709448 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034519-15-6](/img/structure/B2709448.png)

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

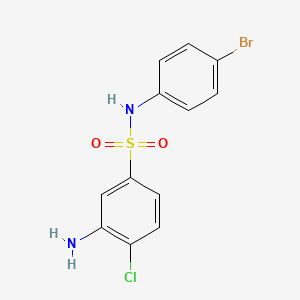

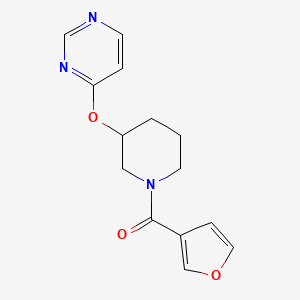

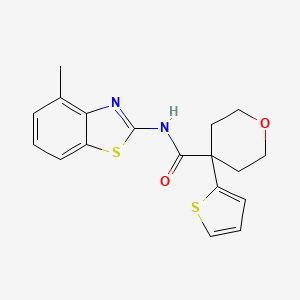

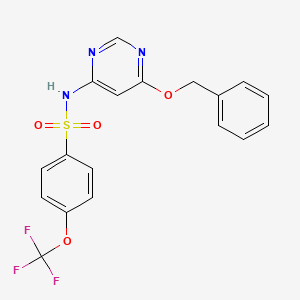

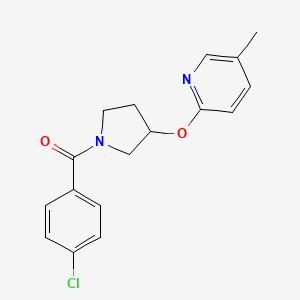

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” is a chemical compound that is part of a series of benzo[b]thiophene-2-carboxamide derivatives . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves several steps. The general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a precursor to the target compound, involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate . This is followed by several other steps to obtain the final product .Molecular Structure Analysis

The molecular structure of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” is complex, with several functional groups. The proposed binding mode of similar compounds with proteins shows that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction are formed between the agonist and the protein .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” are complex and involve several steps . These reactions include condensation reactions and reactions involving the use of ultrasound irradiation .Wissenschaftliche Forschungsanwendungen

Camps Cyclization and Heterocyclic Synthesis

Research demonstrates the utility of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides in producing high-yield heterocyclic compounds through Camps cyclization. This process is significant for synthesizing various quinolin-4(1H)-ones, which are crucial intermediates in organic synthesis and pharmaceutical manufacturing (Mochalov et al., 2016).

Synthesis of Constrained ACC Derivatives

Another study highlights the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems via a unique cyclopropanation process. This method has implications for developing novel organic compounds with potential applications in drug discovery and materials science (Szakonyi et al., 2002).

Formation of Heterocyclic Carboxamides

The creation of heterocyclic analogues to explore potential antipsychotic agents showcases the broader applicability of compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide. These analogues were tested for their binding affinity to dopamine and serotonin receptors, an essential step in the development of new psychiatric medications (Norman et al., 1996).

Structural Characterization

Structural studies of closely related compounds provide insights into the molecular configuration, interactions, and potential for creating novel materials with specific properties. For instance, the structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide offers valuable information on molecular packing and stability, which can be applied to the design of new compounds (Abbasi et al., 2011).

Antimicrobial Studies

Synthesis and antimicrobial activity studies of related fluoroquinolone-based compounds highlight the potential for developing new antibacterial and antifungal agents. This research underscores the importance of structural modification in enhancing the biological activity of organic compounds (Patel & Patel, 2010).

Zukünftige Richtungen

The future directions for the study of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, they could be studied for their potential antitumor efficacy .

Eigenschaften

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-21(20-12-16-3-1-2-4-19(16)27-20)23-18-8-7-14-9-10-24(13-17(14)11-18)22(26)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVRPTYLHUULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2709371.png)

![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)

![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)

![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2709387.png)